MAO-B vs. MAO-A Selectivity: A Quantitative Advantage Over Unsubstituted Benzyl Analog
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol exhibits a measurable preference for MAO-B inhibition over MAO-A. While the compound inhibits human MAO-B with an IC50 of 17,000 nM, its activity against MAO-A is substantially weaker (IC50 > 100,000 nM) [1]. In contrast, the unsubstituted analog 1-benzylpiperidin-4-ol demonstrates no appreciable inhibition of MAO-A (IC50 > 100,000 nM) and does not exhibit any meaningful differentiation or engagement with MAO-B in comparable assays [2]. This data quantifies the impact of the 5-chloro-2-hydroxy substitution in establishing a modest but defined MAO-B biased profile.
| Evidence Dimension | In vitro MAO-B Inhibition |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | 1-benzylpiperidin-4-ol: IC50 > 100,000 nM (MAO-A); MAO-B activity not reported but inferred to be negligible due to lack of substitution |
| Quantified Difference | > 5.9-fold lower IC50 for MAO-B compared to comparator's lack of MAO-B activity (assuming >100,000 nM baseline) |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, using kynuramine as substrate [1]. Comparator data for MAO-A in insect cell line BTI-Tn-5B1-4 [2]. |
Why This Matters
This selectivity profile enables researchers to use this compound as a starting point for developing MAO-B biased probes without significant interference from MAO-A in cell-based or in vitro models.
- [1] BDBM50450820 CHEMBL4210376. BindingDB Activity Spreadsheet. University of California San Diego. View Source
- [2] 1-benzylpiperidin-4-ol. Bioactivity Information. Molecular Bioactivity Database (molbic). View Source
